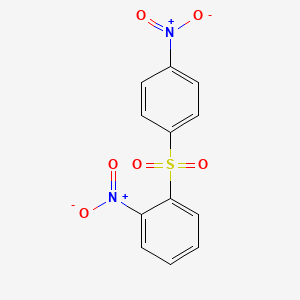

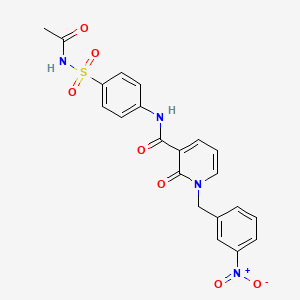

1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene” is a chemical compound with the linear formula C12H8N2O6S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Physical and Chemical Properties Analysis

The predicted boiling point of “this compound” is 541.9±35.0 °C and its predicted density is 1.530±0.06 g/cm3 . The molecular weight is 308.27 .科学的研究の応用

Modification and Reactivity

A study by Um et al. (2006) explores the modification of electrophilic centers and substituents on nonleaving groups in pyridinolysis, indicating how changes in these components influence reaction mechanisms. This research provides insights into the reactivity and potential applications of nitrophenyl sulfones in synthesis and catalysis Um et al., 2006.

Heterocycles and Ring-Opening Reactions

Lapshina et al. (2012) discuss the interactions of 4-nitro-3-thiolene-1,1-dioxides with nucleophiles, leading to various reaction pathways including addition, vinyl substitution, or salt formation. This highlights the utility of nitroarene sulfonates in synthesizing heterocyclic structures and their potential in developing novel compounds Lapshina et al., 2012.

Electrochemical Properties and Radical Anions

Research by Pilard et al. (2001) on the electrochemical reduction of nitrophenyl methyl sulfones shows that electrogenerated radical anions do not undergo classic cleavage, but instead participate in unexpected reactions due to electron-withdrawing substituents. This study opens up avenues for using such compounds in electrochemical synthesis and understanding their behavior under reduction conditions Pilard et al., 2001.

Synthesis of Optically Active Compounds

A method for preparing enantiomerically enriched sulfoxides from nitrobenzene containing sulfides by Rodygin et al. (2011) demonstrates the application of nitroarene sulfonates in asymmetric synthesis, providing a pathway to optically active molecules with potential utility in pharmaceuticals and materials science Rodygin et al., 2011.

Potential Pesticidal Activity

The synthesis of tribromomethyl phenyl sulfone derivatives reported by Borys et al. (2012) showcases the development of novel compounds with potential pesticidal activity. This research underscores the versatility of nitroarene sulfonates in creating derivatives with applications in agriculture Borys et al., 2012.

Safety and Hazards

Sigma-Aldrich provides “1-Nitro-2-((4-nitrophenyl)sulfonyl)benzene” to early discovery researchers as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . Specific safety and hazard information is not provided in the sources I found.

特性

IUPAC Name |

1-nitro-2-(4-nitrophenyl)sulfonylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O6S/c15-13(16)9-5-7-10(8-6-9)21(19,20)12-4-2-1-3-11(12)14(17)18/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDWXOYWLWNIJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4-difluoro-N-(2-(6-(isopropylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2926753.png)

![3-bromo-N-[cyano(oxolan-3-yl)methyl]-4-fluorobenzamide](/img/structure/B2926758.png)

![Ethyl 2-{4-[(2-chloroacetyl)(methyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B2926759.png)

![2-[5-(4-fluorophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2926762.png)

![(1S,4R)-4,7,7-Trimethyl-3-oxo-N-[2-(prop-2-enoylamino)ethyl]-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2926765.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]acetamide](/img/structure/B2926766.png)

![5-cyclopropyl-2-(4-(2-(2-fluorophenyl)acetyl)piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2926767.png)